2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Overview
Description
2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a complex organic compound with the molecular formula C15H19NO7 It is a derivative of glucopyranoside, featuring a formyl group and an acetamido group
Biochemical Analysis
Cellular Effects
It’s speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-formylphenyl and 2-acetamido-2-deoxy-b-D-glucopyranoside.
Protection of Functional Groups: To prevent unwanted reactions, protective groups may be added to certain functional groups in the starting materials.
Coupling Reaction: The key step involves the coupling of 2-formylphenyl with 2-acetamido-2-deoxy-b-D-glucopyranoside under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Deprotection: After the coupling reaction, the protective groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted glucopyranoside derivatives
Scientific Research Applications
2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The formyl and acetamido groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure with a nitro group instead of a formyl group.
2-Formylphenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Similar structure with an alpha configuration instead of beta.
2-Formylphenyl 2-amino-2-deoxy-beta-D-glucopyranoside: Similar structure with an amino group instead of an acetamido group.
Uniqueness
2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its specific combination of functional groups and its beta configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(2-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-5-3-2-4-9(10)6-17/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOIKYCIVSLRPT-KJWHEZOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C=O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596399 | |
Record name | 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15430-78-1 | |
Record name | 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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